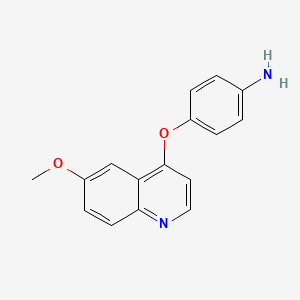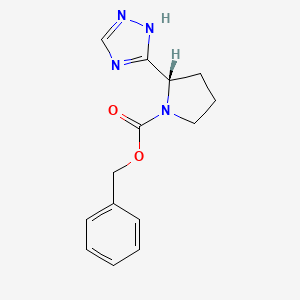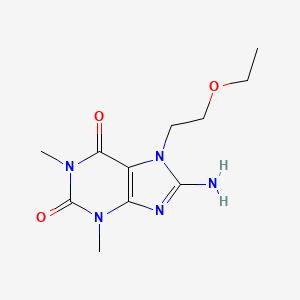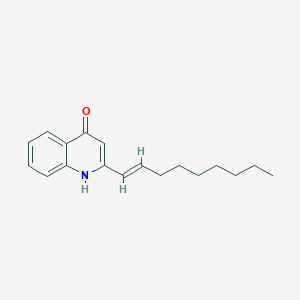
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and non-1-en-1-yl bromide.
Formation of Intermediate: The non-1-en-1-yl group is introduced to the quinoline core through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, to deprotonate the quinoline, making it more nucleophilic.
Cyclization: The intermediate undergoes cyclization to form the quinolin-4-one core. This step often involves heating the reaction mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or toluene.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-4-one derivatives with additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the quinolin-4-one core to a quinoline derivative with reduced functional groups.
Substitution: The non-1-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Quinolin-4-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinolin-4-one derivatives with various alkyl or aryl substituents.
Scientific Research Applications
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: The parent compound with a similar core structure but lacking the non-1-en-1-yl substituent.
2-Alkylquinolin-4-ones: Compounds with various alkyl groups at the 2-position.
2-Arylquinolin-4-ones: Compounds with aryl groups at the 2-position.
Uniqueness
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is unique due to the presence of the non-1-en-1-yl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[(E)-non-1-enyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+ |
InChI Key |
ZNTUDOOZDLMYAG-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1 |
Canonical SMILES |
CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


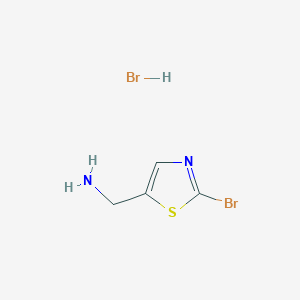
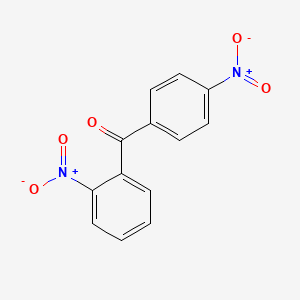
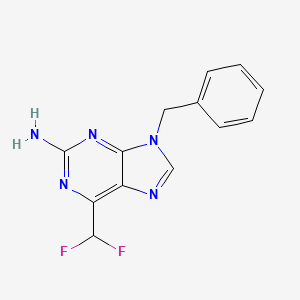
![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
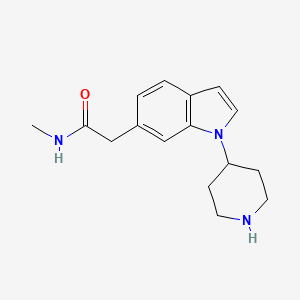
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)



